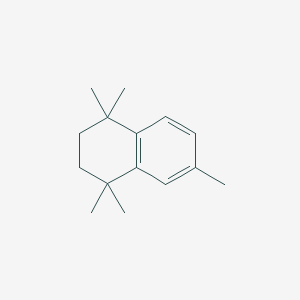

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXBZVAYNUAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216952 | |

| Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-48-3 | |

| Record name | 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT2SN6375F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT) is a synthetic aromatic compound and a known analog of Targretin (Bexarotene), a retinoid X receptor (RXR) agonist used in cancer therapy. Emerging evidence suggests that PMT possesses pro-apoptotic properties, particularly in leukemia cell lines, positioning it as a compound of interest for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the known chemical, physical, and biological properties of PMT, including detailed experimental methodologies for its synthesis and for the assessment of its biological activity.

Chemical and Physical Properties

This compound is a substituted tetrahydronaphthalene. Its core structure consists of a naphthalene ring system where one of the rings is fully saturated. The molecule is further characterized by the presence of five methyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6683-48-3 | [1] |

| Molecular Formula | C₁₅H₂₂ | [1] |

| Molecular Weight | 202.34 g/mol | [1] |

| Melting Point | 34-36 °C | |

| Boiling Point | 93-94 °C at 2 Torr | |

| Alternate Names | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | δ 1.29 (s, 6H), 1.28 (s, 6H), 1.69 (s, 4H), 2.32 (s, 3H), 7.22 (d, 1H), 7.12 (s, 1H), 6.97 (dd, 1H) |

Synthesis Protocol

A common method for the synthesis of this compound involves the Friedel-Crafts alkylation of toluene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst such as aluminum trichloride.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

-

Reaction Setup: In a dry reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane (10 g, 54.7 mmol) in toluene (270 mL) and stir until complete dissolution.

-

Catalyst Addition: Slowly add anhydrous aluminum trichloride (5.47 g, 41 mmol) to the solution in batches over 15 minutes. Control the rate of addition to manage the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture for 10 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using hexane as the eluent.

-

Quenching: Upon completion of the reaction, cool the flask in an ice bath. Slowly add water dropwise to quench the unreacted aluminum trichloride, again controlling the rate to manage heat generation.

-

Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract with toluene (250 mL). Separate the organic layer and filter it through a silica gel pad (40 g), eluting with toluene to remove polar impurities.

-

Isolation: Combine the organic phases and concentrate under reduced pressure to yield the crude product, this compound.

Biological Activity and Mechanism of Action

This compound is recognized as an analog of Targretin, a selective retinoid X receptor (RXR) agonist.[1] This structural similarity suggests that PMT may exert its biological effects through the RXR signaling pathway. It has been reported to induce apoptosis in certain leukemia cell lines.[2]

Proposed Signaling Pathway for Apoptosis Induction

As a Targretin analog, PMT is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This is a common mechanism for retinoids and their analogs in cancer cells.

Caption: Proposed intrinsic apoptosis pathway activated by PMT.

Experimental Protocols for Biological Evaluation

To assess the pro-apoptotic activity of this compound, a series of in vitro assays are typically employed. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cell lines.

Table 3: Materials for MTT Assay

| Material |

| Leukemia cell line (e.g., K562) |

| RPMI-1640 medium |

| Fetal Bovine Serum (FBS) |

| Penicillin-Streptomycin |

| This compound |

| DMSO |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

| Solubilization buffer (e.g., acidified isopropanol) |

| 96-well plates |

| Microplate reader |

-

Cell Culture: Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 4: Materials for Annexin V/PI Assay

| Material |

| Leukemia cell line |

| This compound |

| Annexin V-FITC Apoptosis Detection Kit |

| Binding Buffer |

| Propidium Iodide (PI) |

| Flow cytometer |

-

Cell Treatment: Treat leukemia cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for the detection of apoptosis by flow cytometry.

Safety and Handling

Based on available data, this compound is classified with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Causes skin and serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetic compound with potential as an anti-cancer agent, particularly for leukemias. Its activity is likely mediated through the induction of apoptosis, similar to its analog Targretin. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and to determine its therapeutic potential.

References

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene CAS number and structure

An In-Depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

Molecular Formula: C₁₅H₂₂[1][2]

Structure:

A 2D representation of the chemical structure of this compound.

Synonyms:

-

1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1]

-

Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-[3]

Physicochemical and Computed Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 202.34 g/mol | [1] |

| LogP (octanol-water partition coefficient) | 5.78 | [3] |

| Exact Mass | 202.172150702 Da | [4] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Complexity | 236 | [4] |

| Purity | ≥98% | [2] |

| Storage Temperature | Room temperature | [2] |

Synthesis and Analytical Methods

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be utilized for the analysis of this compound.[3]

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity).[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]

-

Application: This method is suitable for purity assessment, isolation of impurities in preparative separation, and pharmacokinetic studies.[3]

Biological Activity and Putative Signaling Pathway

This compound is recognized as an analog of Targretin (Bexarotene).[1] Targretin is a synthetic retinoid that selectively activates the Retinoid X Receptors (RXRs).[5][6] These receptors, upon activation, act as transcription factors that regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[5]

Retinoid X Receptor (RXR) Signaling Pathway

The proposed mechanism of action for this compound is through the activation of the RXR signaling pathway. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[7][8] In the absence of a ligand, these heterodimers are bound to DNA at specific hormone response elements and are associated with corepressor proteins, which inhibit gene transcription.[8][9]

Upon binding of an agonist, such as this compound, to the ligand-binding domain of RXR, a conformational change is induced. This leads to the dissociation of corepressors and the recruitment of coactivator proteins.[7][9] The coactivator complex then promotes the transcription of downstream target genes, which can lead to the inhibition of tumor growth and the induction of apoptosis.[6]

Caption: A simplified diagram of the putative Retinoid X Receptor (RXR) signaling pathway.

Experimental Protocols

Given its role as a Targretin analog that induces apoptosis in leukemia cell lines, the following are representative experimental protocols to assess its biological activity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the effect of the compound on the viability of leukemia cells.

Materials:

-

Leukemia cell line (e.g., NB-4)[10]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[10]

-

Compound Treatment: Prepare serial dilutions of the compound in the culture medium and add them to the wells. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.[11]

Materials:

-

Leukemia cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 1 x 10⁶ cells in a culture flask and treat with various concentrations of the compound for a predetermined time (e.g., 24 or 48 hours).[10][11]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS and centrifuge.[11]

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[12]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Caption: A general experimental workflow for in vitro testing.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | SIELC Technologies [sielc.com]

- 4. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. About TARGRETIN [targretinhcp.com]

- 7. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 8. RXR (RETINOID X RECEPTOR) - NuRCaMeIn [ub.edu]

- 9. Retinoid X receptor - Proteopedia, life in 3D [proteopedia.org]

- 10. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Physical and chemical properties of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

An In-depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis and potential mechanism of action as a bioactive molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

IUPAC Name: this compound

Molecular Formula: C₁₅H₂₂[1][2][3]

Synonyms: 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 202.34 g/mol | [1][2] |

| Melting Point | 34-36 °C | |

| Boiling Point | 93-94 °C at 2 Torr | |

| LogP (calculated) | 5.78 | [4] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Density | Not specified |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound has been reported with the following chemical shifts (δ) in parts per million (ppm): 1.28 (s, 6H), 1.29 (s, 6H), 1.69 (s, 4H), 2.32 (s, 3H), 6.97 (dd, 1H), 7.12 (s, 1H), 7.22 (d, 1H).

Synthesis Protocol

A reported method for the synthesis of this compound is as follows:

Materials:

-

2,5-dichloro-2,5-dimethylhexane

-

Toluene

-

Anhydrous aluminum trichloride (AlCl₃)

-

Water

-

Silica gel

Procedure:

-

In a dry reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane (10 g, 54.7 mmol) in 270 mL of toluene with stirring.

-

Slowly add anhydrous aluminum trichloride (5.47 g, 41 mmol) to the solution in batches over 15 minutes.

-

Continue stirring the reaction mixture for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using hexane as the eluent.

-

After the reaction is complete, cool the flask in an ice bath and slowly add water dropwise to quench the reaction.

-

Extract the mixture with 250 mL of toluene.

-

Separate the organic layer and filter it through a 40 g silica gel pad, eluting with toluene.

-

Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

This procedure reportedly yields approximately 11 g (97% yield) of this compound.

References

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene molecular weight and formula

An In-depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

This guide provides essential physicochemical data for this compound, a compound of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₅H₂₂[1][2][3] |

| Molecular Weight | 202.34 g/mol [1][4] |

| Alternate Names | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1] |

| CAS Number | 6683-48-3[1][3] |

Applications in Research

This compound is recognized as an analog of Targretin.[1] It has been noted for its potential to induce apoptosis in specific leukemia cell lines, making it a subject of interest in oncological research.

References

Technical Guide: Spectral Analysis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the aromatic compound 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. The information is structured to assist in the identification, characterization, and quality control of this molecule in research and development settings. While complete, experimentally verified spectral datasets are not entirely available in the public domain, this guide consolidates the accessible information and provides standardized protocols for obtaining such data.

Spectral Data Summary

The following tables summarize the available spectral information for this compound (CAS No: 6683-48-3; Molecular Formula: C₁₅H₂₂; Molecular Weight: 202.33 g/mol ).

Table 1: Mass Spectrometry (MS) Data

| Parameter | Value/Information | Source |

| Method | Gas Chromatography-Mass Spectrometry (GC-MS) | SpectraBase[1][2] |

| Major Fragments (m/z) | Data available in the Wiley Registry of Mass Spectral Data. | Wiley Spectral Libraries |

| Molecular Ion (M+) | Expected at m/z = 202 | |

| Fragmentation Pattern | Data available in the Wiley Registry of Mass Spectral Data. | Wiley Spectral Libraries |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Parameter | Value/Information | Source |

| Method | ¹³C NMR Spectroscopy | SpectraBase[1] |

| Solvent | Not specified | |

| Chemical Shifts (ppm) | Data available in SpectraBase. | SpectraBase |

| Predicted Chemical Shifts | Computationally predicted data is available. | Wiley Spectral Libraries |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data

| Parameter | Value/Information | Source |

| Method | ¹H NMR Spectroscopy | Not publicly available |

| Solvent | Not publicly available | |

| Chemical Shifts (ppm) | Not publicly available | |

| Coupling Constants (Hz) | Not publicly available | |

| Integral Values | Not publicly available |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data mentioned above. These should be adapted and optimized for the specific instrumentation used.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Acquisition Parameters: A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters: Acquire a sufficient number of scans. Key parameters to record are chemical shifts (δ) in ppm, signal multiplicities (s, d, t, q, m), coupling constants (J) in Hz, and signal integrals.

-

Visualization of Synthetic Workflow

The following diagram illustrates a common synthetic route for this compound.

References

An In-depth Technical Guide to the Presumed Biological Activity of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the presumed biological activity of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT), based on its structural similarity to the known Retinoid X Receptor (RXR) agonist, Bexarotene. As of the latest literature review, specific quantitative biological data for PMT (e.g., receptor binding affinity, EC50 values) are not publicly available. The experimental protocols described herein are standard methods for characterizing RXR agonists and would be applicable to PMT.

Introduction

This compound (PMT) is a synthetic organic compound belonging to the tetralin class.[1][2] Structurally, it is a close analog of Bexarotene (Targretin®), a well-characterized retinoid X receptor (RXR) selective agonist.[3][4] Bexarotene is an approved therapeutic agent for the treatment of cutaneous T-cell lymphoma (CTCL).[5] Given the high degree of structural similarity, it is strongly hypothesized that the biological activity of PMT is also mediated through the activation of RXRs.

This guide summarizes the physicochemical properties of PMT, outlines the presumed mechanism of action via the RXR signaling pathway, and provides detailed experimental protocols for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of PMT is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 6683-48-3 | [2][3][6][7] |

| Molecular Formula | C₁₅H₂₂ | [2][3][6][7] |

| Molecular Weight | 202.34 g/mol | [3][6] |

| IUPAC Name | This compound | |

| Synonyms | PMT, Bexarotene Tetrahydro Naphthalene Impurity | [8] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 93-94 °C at 2 Torr | [2] |

Presumed Biological Activity and Signaling Pathway

The biological activity of PMT is presumed to be that of a Retinoid X Receptor (RXR) agonist. RXRs are ligand-activated transcription factors that play a crucial role in regulating gene expression involved in cell differentiation, proliferation, apoptosis, and metabolism. There are three subtypes of RXR: RXRα, RXRβ, and RXRγ.

Mechanism of Action

As nuclear receptors, RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).

The binding of an agonist, such as Bexarotene (and presumably PMT), to the ligand-binding domain (LBD) of RXR induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The receptor-coactivator complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, leading to the modulation of gene transcription.

Experimental Protocols for Characterization

To empirically determine the biological activity of PMT, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate transcription through an RXR-responsive element.

Principle: Cells are co-transfected with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXRE. Activation of RXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T, CV-1) in a 96-well plate.

-

Transfection: Co-transfect the cells with an RXRα expression plasmid and an RXRE-luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of PMT. Include a known RXR agonist (e.g., Bexarotene) as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration to determine the EC50 value.

Coactivator Recruitment Assay (TR-FRET)

This assay measures the ligand-dependent interaction between RXR and a coactivator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a fluorescently labeled coactivator peptide to a tagged RXR protein. Ligand binding to RXR promotes this interaction, resulting in a FRET signal.

Methodology:

-

Reagent Preparation: Prepare a solution containing a terbium-labeled anti-GST antibody, a GST-tagged RXR-LBD, and a fluorescein-labeled coactivator peptide (e.g., from SRC-1).

-

Compound Addition: In a microplate, add varying concentrations of PMT.

-

Reaction Incubation: Add the prepared reagent mix to the wells and incubate at room temperature.

-

FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~520 nm for fluorescein and ~620 nm for terbium).

-

Data Analysis: Calculate the emission ratio (520 nm / 620 nm) and plot it against the PMT concentration to determine the EC50 for coactivator recruitment.

Cell Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines known to be sensitive to RXR agonists.

Principle: The proliferation of a cell line (e.g., a CTCL cell line like Hut78) is measured after treatment with the compound. A reduction in proliferation indicates potential anti-cancer activity.

Methodology:

-

Cell Seeding: Plate the chosen cancer cell line in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of PMT.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Viability/Proliferation Measurement: Add a reagent to measure cell viability or proliferation (e.g., MTS, resazurin, or a cell-titer glo reagent that measures ATP).

-

Signal Quantification: Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against PMT concentration to determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data

As previously stated, there is no publicly available quantitative biological data for this compound. However, to provide a relevant benchmark, Table 2 summarizes the reported biological activities of its close structural analog, Bexarotene. It is plausible that PMT would exhibit activities within a similar order of magnitude.

| Assay | Cell Line / System | Parameter | Reported Value for Bexarotene | Reference(s) |

| RXR-mediated Transcription | Various | EC₅₀ | ~50-200 nM | [9] |

| Cell Proliferation Inhibition | CTCL (e.g., Hut78) | GI₅₀ | ~1-10 µM | [9][10] |

| Apoptosis Induction | HTLV-1 infected T-cells | Apoptosis Rate | Significant increase at 10 µM | [5] |

Conclusion

This compound is a tetralin derivative with a high structural resemblance to the RXR agonist Bexarotene.[3][8] Based on this similarity, PMT is presumed to act as an agonist of the retinoid X receptors, thereby modulating the transcription of genes involved in critical cellular processes. While direct experimental evidence and quantitative data for PMT are currently lacking in the scientific literature, its biological activity can be thoroughly characterized using standard in vitro methodologies such as luciferase reporter assays, coactivator recruitment assays, and cell proliferation assays. The protocols and expected signaling pathways detailed in this guide provide a comprehensive framework for the future investigation and potential development of this compound.

References

- 1. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. Clinical and in vitro resistance to bexarotene in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | SIELC Technologies [sielc.com]

- 8. veeprho.com [veeprho.com]

- 9. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene as a Targretin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN) is a structural analog of Targretin® (Bexarotene), a third-generation retinoid and a selective agonist for the Retinoid X Receptor (RXR).[1][2][3][4] This guide delineates the core mechanism of action of PMTHN, leveraging the extensive research on its parent compound, Bexarotene. PMTHN, as a rexinoid, exerts its biological effects by binding to and activating RXRs, which function as master regulators of gene transcription through the formation of heterodimers with other nuclear receptors. This activation modulates a wide array of cellular processes, including differentiation, proliferation, and apoptosis, underpinning its therapeutic potential in oncology.[5][6] This document provides a comprehensive overview of the signaling pathways, quantitative biological data, and detailed experimental protocols relevant to the study of PMTHN and similar RXR agonists.

Introduction to this compound (PMTHN)

PMTHN is a synthetic retinoid characterized by a tetrahydronaphthalene scaffold. Its structural similarity to Bexarotene suggests a comparable mode of action, primarily centered on the activation of Retinoid X Receptors (RXRs).[1][2] RXRs (subtypes α, β, and γ) are ligand-activated transcription factors that play a pivotal role in a multitude of physiological processes.[7][8] Unlike retinoic acid receptors (RARs) which are activated by all-trans retinoic acid (ATRA), RXRs are selectively activated by 9-cis-retinoic acid and synthetic agonists like Bexarotene and its analogs.[8][9]

Core Mechanism of Action: RXR Agonism

The primary mechanism of action of PMTHN is its function as a selective agonist for Retinoid X Receptors. The binding of PMTHN to the ligand-binding domain (LBD) of RXR induces a conformational change in the receptor. This alteration facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which are essential for the initiation of gene transcription.

RXR Homodimerization and Heterodimerization

Upon ligand binding, RXR can form homodimers (RXR/RXR) or, more commonly, heterodimers with other members of the nuclear receptor superfamily.[7][9] These heterodimeric partners include:

-

Retinoic Acid Receptors (RARs)

-

Peroxisome Proliferator-Activated Receptors (PPARs)

-

Liver X Receptors (LXRs)

-

Vitamin D Receptor (VDR)

-

Thyroid Hormone Receptor (TR)

The specific heterodimer formed dictates the downstream genetic program that is activated. The nature of the signaling output is further defined by whether the heterodimer is "permissive" or "non-permissive".

-

Permissive Heterodimers (e.g., RXR/PPAR, RXR/LXR): In these pairs, the transcriptional activity can be induced by an agonist for either RXR or its partner.[10]

-

Non-permissive Heterodimers (e.g., RXR/RAR, RXR/VDR, RXR/TR): In this context, the RXR subunit is "silent," and transcriptional activation is primarily driven by the ligand of the partner receptor. However, the presence of an RXR agonist can synergistically enhance this activation.[10]

Signaling Pathways

The activation of RXR by PMTHN initiates a cascade of molecular events culminating in altered gene expression. The following diagrams illustrate the key signaling pathways.

Quantitative Biological Data

The following tables summarize representative quantitative data for RXR agonists like Bexarotene, which are expected to be comparable for PMTHN.

Table 1: Binding Affinity of Bexarotene for RXR Isoforms

| RXR Isoform | Binding Parameter | Value (nM) | Reference |

| hRXRα | Kd | 14 | [11] |

| hRXRβ | Kd | - | - |

| hRXRγ | Kd | - | - |

Table 2: Transcriptional Activation of RXR by Bexarotene

| Reporter System | EC50 (nM) | Cell Line | Reference |

| GAL4-RXRα | ~20 | HCT-116 | [10] |

| RXRE-luciferase | ~30 | Various | [12] |

Table 3: Antiproliferative Activity of Bexarotene Analogs

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hut-78 | Cutaneous T-Cell Lymphoma | ~0.1 - 1.0 | [10] |

| Calu3 | Non-Small Cell Lung Cancer | >10 (as single agent) | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of PMTHN for RXRα.

Principle: This assay measures the ability of an unlabeled compound (PMTHN) to compete with a radiolabeled ligand (e.g., [3H]-9-cis-Retinoic Acid) for binding to the RXRα ligand-binding domain.

Materials:

-

Recombinant human RXRα ligand-binding domain (LBD)

-

[3H]-9-cis-Retinoic Acid

-

PMTHN stock solution (in DMSO)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (pre-soaked in polyethylenimine)

-

Scintillation cocktail

-

96-well plates

-

Vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of PMTHN in binding buffer.

-

In a 96-well plate, add the RXRα-LBD, [3H]-9-cis-Retinoic Acid (at a concentration near its Kd), and varying concentrations of PMTHN or vehicle control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the PMTHN concentration to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. What is the mechanism of Bexarotene? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nurr1-RXR heterodimers mediate RXR ligand-induced signaling in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterodimer formation by retinoid X receptor: regulation by ligands and by the receptor's self-association properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional Modulations by RXR Agonists Are Only Partially Subordinated to PPARα Signaling and Attest Additional, Organ-Specific, Molecular Cross-Talks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is a polysubstituted tetralin derivative. The tetralin framework is a common scaffold in medicinal chemistry and materials science. While a seminal paper detailing the initial discovery and synthesis of this specific molecule remains elusive in readily available literature, its structure strongly suggests a synthesis pathway rooted in classical Friedel-Crafts chemistry. This guide provides a comprehensive overview of the likely synthetic routes, detailed experimental protocols for analogous reactions, and relevant quantitative data, offering a foundational understanding for researchers interested in this and related compounds.

Plausible Synthetic Pathway

The structure of this compound points towards a convergent synthesis strategy involving the Friedel-Crafts alkylation of a substituted aromatic compound. The most logical precursors are p-cymene (1-methyl-4-isopropylbenzene) as the aromatic core and a source of tertiary butyl groups, such as tert-butanol or isobutylene.

The proposed reaction proceeds via an initial di-tert-alkylation of p-cymene, followed by an intramolecular cyclization to form the tetralin ring. This type of reaction, often termed a cyclialkylation, is typically promoted by strong acid catalysts.

Experimental Protocols

While a specific protocol for the target molecule is not explicitly documented in the searched literature, the following detailed procedures for analogous Friedel-Crafts alkylations provide a robust template for its synthesis.

Protocol 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene with tert-Butanol

This reaction serves as an excellent model for the introduction of tert-butyl groups onto an activated aromatic ring.[1][2][3]

Materials:

-

1,4-Dimethoxybenzene

-

tert-Butyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid (solvent)

-

Methanol (for washing)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

-

Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

Procedure:

-

In a suitably sized Erlenmeyer flask, dissolve 1,4-dimethoxybenzene in acetic acid and tert-butyl alcohol.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred solution over a period of 5-10 minutes, maintaining the temperature below 25°C.[2]

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 20 minutes to allow the reaction to go to completion.[1]

-

Quench the reaction by carefully adding ice-cold water.

-

Collect the precipitated crude product by suction filtration and wash the crystals with water and then with cold methanol.

-

For purification, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.[2][3] Alternatively, the product can be extracted into dichloromethane, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds, compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6683-48-3 | [4] |

| Molecular Formula | C₁₅H₂₂ | [4] |

| Molecular Weight | 202.33 g/mol | [4] |

| IUPAC Name | This compound | [4] |

Table 2: Spectroscopic and Analytical Data for a Model Friedel-Crafts Product (1,4-Di-tert-butyl-2,5-dimethoxybenzene)

| Data Type | Observed Value | Reference |

| Melting Point | 104-105 °C (recrystallized) | [2] |

| Appearance | White crystalline solid | [1] |

| Percent Yield | 57.48% (recrystallized) | [3] |

Visualizing the Synthesis

To further elucidate the proposed synthetic pathway, a logical workflow diagram is presented below.

Caption: Proposed synthesis of this compound.

Conclusion

While the precise historical discovery of this compound is not readily apparent from existing literature, its synthesis can be confidently approached through established Friedel-Crafts alkylation and cyclization methodologies. The provided protocols for analogous reactions offer a solid starting point for any researcher or drug development professional looking to synthesize this and other polysubstituted tetralin derivatives. The collated quantitative data and the logical workflow diagram serve as valuable resources for the planning and execution of such synthetic endeavors. Further research into the specific reaction conditions and catalyst systems will undoubtedly lead to an optimized and efficient synthesis of this intriguing molecule.

References

An In-depth Technical Guide to the Safety and Handling of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

This guide provides comprehensive safety and handling information for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, safe handling procedures, and emergency response protocols.

Chemical Identification and Physical Properties

This section outlines the basic chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 6683-48-3[1][2][3][4][5] |

| Molecular Formula | C15H22[2][3][6][7] |

| Molecular Weight | 202.33 g/mol [6] |

| Appearance | White liquid[1] |

| Boiling Point | 93-94 °C @ 2 Torr[8] |

| Melting Point | 34-36 °C[8] |

| Purity | ≥97%[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[6] |

Primary Hazards: Irritant[6]

Potential Health Effects:

-

Eye: Causes eye irritation.[1]

-

Skin: Causes skin irritation. Harmful if absorbed through the skin.[1]

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[1]

-

Inhalation: Harmful if inhaled. Causes respiratory tract irritation.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this chemical.

Handling:

-

Avoid breathing dust, vapor, mist, or gas.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid ingestion and inhalation.[1]

-

Use only in a well-ventilated area.[9]

-

Wash hands thoroughly after handling.[10]

-

Keep away from open flames, hot surfaces, and sources of ignition.[9]

-

Use non-sparking tools.[9]

-

Take precautionary measures against static discharges.[9]

Storage:

-

Store in a cool, dry place.[1]

-

Store in a tightly closed container.[1]

-

Keep container in a well-ventilated place.[9]

-

Store locked up.[10]

-

Incompatible with strong oxidizing agents, strong acids, strong bases, and acid chlorides.[9]

Exposure Controls and Personal Protection

To ensure personnel safety, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

| Control Parameter | Recommendation |

| Engineering Controls | Facilities should be equipped with an eyewash facility and a safety shower.[1] Use adequate ventilation to keep airborne concentrations low.[1] |

| Eye/Face Protection | Wear chemical splash goggles.[1] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Wear appropriate protective clothing to prevent skin exposure.[1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |

First Aid Measures

In case of exposure, immediate first aid is essential.

| Exposure Route | First Aid Procedure |

| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |

| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] |

| Ingestion | Get medical aid. Wash mouth out with water.[1] Do NOT induce vomiting.[10] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |

Fire and Explosion Hazard Data

| Property | Value (for 1,2,3,4-Tetrahydronaphthalene) |

| Flash Point | 77 °C / 170.6 °F[11] |

| Lower Explosive Limit (LEL) | 0.8 %[12] |

| Upper Explosive Limit (UEL) | 5 %[12] |

| Autoignition Temperature | 725°F[12] |

Extinguishing Media:

-

Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

Fire Fighting Instructions:

-

As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

In the event of a spill, the following procedures should be followed to contain and clean up the material safely.

Personal Precautions:

-

Use proper personal protective equipment as indicated in Section 4.[1]

-

Do not touch or walk through spilled material.[12]

-

Eliminate all ignition sources.[12]

Environmental Precautions:

-

Do not let this chemical enter the environment.[1]

-

Prevent entry into waterways, sewers, basements, or confined areas.[12]

Methods for Containment and Cleaning Up:

-

Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container.[1]

-

Use clean, non-sparking tools to collect absorbed material.[12]

A general workflow for handling a chemical spill is illustrated in the diagram below.

Caption: General workflow for responding to a chemical spill.

Toxicological Information

Detailed toxicological studies for this compound are limited. The available information indicates that the substance is harmful by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes, respiratory system, and skin.[1]

| Toxicity Data | Value |

| LD50/LC50 | Not available[1] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. |

| Target Organs | Respiratory system, gastrointestinal system, eyes, skin.[1] |

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals, would be appropriate for determining toxicological and ecotoxicological properties. These include, but are not limited to:

-

OECD Test Guideline 402: Acute Dermal Toxicity

-

OECD Test Guideline 403: Acute Inhalation Toxicity

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

The logical workflow for conducting a safety assessment of a chemical is depicted below.

Caption: Logical workflow for chemical safety assessment.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | SIELC Technologies [sielc.com]

- 5. Page loading... [guidechem.com]

- 6. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. fishersci.com [fishersci.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. fishersci.com [fishersci.com]

- 12. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene: A Promising Apoptosis-Inducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, a synthetic retinoid analog of Bexarotene (Targretin). This document consolidates available data on its chemical identity, synthesis, and its significant potential as an anti-cancer agent, particularly in the context of leukemia. Notably, this compound has been identified as an inducer of apoptosis in specific leukemia cell lines. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this molecule by detailing its known biological effects, proposing a likely mechanism of action based on its parent compound, and providing generalized experimental protocols for its synthesis and bioactivity assessment.

Chemical Identity and Synonyms

This compound is a key intermediate in the synthesis of Bexarotene, a retinoid X receptor (RXR) selective agonist.[1] A comprehensive list of its identifiers and synonyms is provided below for clear identification and literature cross-referencing.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 6683-48-3[1][2][3][4] |

| Molecular Formula | C₁₅H₂₂[1][2][3] |

| Molecular Weight | 202.34 g/mol [1][2][3] |

| Synonyms | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[2][3], Targretin Analog[2][5][6], Bexarotene Tetrahydro Naphthalene Impurity |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 34-36 °C | [4] |

| Boiling Point | 93-94 °C at 2 Torr | [4] |

| Physical Form | Solid |

Synthesis Protocol

Reaction Scheme:

Figure 1: Synthesis Workflow.

Materials:

-

2,5-Dichloro-2,5-dimethylhexane

-

Toluene (in place of benzene for the methylated target compound)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

3M Hydrochloric Acid (HCl)

-

Hexane

-

Saturated Saline Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,5-dichloro-2,5-dimethylhexane in dry toluene.

-

Slowly add anhydrous aluminum chloride to the solution.

-

Stir the reaction mixture under reflux conditions for approximately 16 hours.

-

After the reaction is complete, quench with 3M hydrochloric acid.

-

Extract the product with hexane.

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product using column chromatography with 100% hexane as the eluent.

Biological Activity and Mechanism of Action

This compound has been identified as an analog of Targretin (Bexarotene) and has been shown to induce apoptosis in certain leukemia cell lines.[5][6] While specific studies detailing the complete mechanism for this analog are limited, the well-documented action of Bexarotene provides a strong predictive framework for its biological effects.

Bexarotene selectively activates retinoid X receptors (RXRs), which in turn regulate gene expression related to cell differentiation, proliferation, and apoptosis.[2][5] The anti-cancer effects of Bexarotene are attributed to its ability to induce apoptosis.[7]

Proposed Signaling Pathway for Apoptosis Induction:

Based on the known mechanisms of Bexarotene, this compound likely induces apoptosis through the intrinsic pathway. This involves the downregulation of anti-apoptotic proteins and the activation of caspases.

Figure 2: Proposed Apoptotic Signaling Pathway.

Experimental Protocols for Biological Evaluation

To assess the anti-cancer properties of this compound, a series of in vitro assays are recommended. The following are generalized protocols that can be adapted for specific experimental needs.

Cell Viability Assay

This assay determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

Materials:

-

Leukemia cell lines (e.g., HL-60)

-

Complete culture medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells at an optimal density in a 96-well plate.

-

Treat cells with a serial dilution of the compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure luminescence.

-

Calculate the IC₅₀ value from the dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis.[8][9]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/Propidium Iodide (PI) staining kit[10]

-

Flow cytometer

Procedure:

-

Harvest and wash cells.

-

Resuspend cells in binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against Caspase-3, PARP, Survivin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies.

-

Incubate with secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent for leukemia. Its structural similarity to the FDA-approved drug Bexarotene, coupled with preliminary evidence of its apoptosis-inducing capabilities, warrants a more in-depth exploration of its mechanism of action and efficacy in various cancer models. This technical guide provides a starting point for researchers to design and execute studies that will further elucidate the therapeutic potential of this promising compound.

References

- 1. scbt.com [scbt.com]

- 2. What is the mechanism of Bexarotene? [synapse.patsnap.com]

- 3. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Bexarotene - Wikipedia [en.wikipedia.org]

- 6. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene_其他_德威钠 [gbwol.com]

- 7. Clinical and in vitro resistance to bexarotene in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A quantitative method for measurement of HL-60 cell apoptosis based on diffraction imaging flow cytometry technique - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, a significant compound in synthetic organic chemistry. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for its preparation.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1] |

| CAS Number | 6683-48-3[2][3] |

| Molecular Formula | C₁₅H₂₂[1][3] |

| Molecular Weight | 202.34 g/mol [1] |

| Melting Point | 34-36 °C[4] |

| Boiling Point | 93-94 °C @ 2 Torr[4] |

Experimental Protocol: Friedel-Crafts Alkylation for the Synthesis of this compound

This protocol details the synthesis of this compound via a Friedel-Crafts alkylation reaction between 2,5-dichloro-2,5-dimethylhexane and toluene, catalyzed by anhydrous aluminum trichloride.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2,5-Dichloro-2,5-dimethylhexane | 6223-78-5 | 183.12 | 10 g | 54.7 |

| Toluene | 108-88-3 | 92.14 | 270 mL | - |

| Anhydrous Aluminum Trichloride | 7446-70-0 | 133.34 | 5.47 g | 41 |

Equipment

-

Dry reaction flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Apparatus for thin-layer chromatography (TLC)

-

Separatory funnel

-

Silica gel pad

-

Rotary evaporator

Reaction Procedure

-

Reaction Setup : In a dry reaction flask, dissolve 10 g (54.7 mmol) of 2,5-dichloro-2,5-dimethylhexane in 270 mL of toluene and stir until the solid is completely dissolved.[2]

-

Catalyst Addition : Over a period of 15 minutes, slowly add 5.47 g (41 mmol) of anhydrous aluminum trichloride to the solution in batches.[2] It is important to control the rate of addition to manage the exothermic reaction.[2]

-

Reaction Monitoring : After the addition is complete, continue to stir the reaction mixture for an additional 10 minutes.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC) using hexane as the eluent to confirm the consumption of the starting material.[2]

-

Quenching : Upon completion of the reaction, cool the flask in an ice bath.[2] Slowly add water dropwise over approximately 10 minutes to quench the unreacted aluminum trichloride, carefully controlling the rate to prevent an excessive exothermic reaction.[2]

-

Extraction : Transfer the reaction mixture to a separatory funnel and extract with 250 mL of toluene.[2] Separate the organic layer.

-

Purification : Filter the organic layer through a 40 g silica gel pad, eluting with toluene to remove polar impurities.[2]

-

Isolation : Combine the organic phases and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.[2] This procedure is reported to yield approximately 11 g (97% yield) of this compound.[2]

Experimental Workflow

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Characterization of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of this compound. A reverse-phase method is commonly employed for this non-polar compound.

Experimental Protocol

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of acetonitrile (MeCN) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a concentration suitable for the detector's linear range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Standard HPLC system with a UV detector |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) / Water / Phosphoric Acid (e.g., 70:30:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| UV Detection | 254 nm |

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[1]

Data Presentation

| Compound | Retention Time (min) |

| This compound | To be determined experimentally |

Retention time is dependent on the specific HPLC system, column, and exact mobile phase composition. The provided conditions are a starting point for method development.

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in a volatile solvent such as hexane or dichloromethane.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Transfer the diluted sample to a GC vial.

Instrumentation and Conditions:

| Parameter | Value |

| GC System | Standard Gas Chromatograph with a Mass Spectrometer detector |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Data Presentation

Expected Mass Spectrum:

| m/z | Relative Abundance | Interpretation |

| 202 | Moderate | Molecular Ion [M]+ |

| 187 | High | [M-CH3]+ |

| 145 | Moderate | |

| 129 | Moderate | |

| 115 | Low |

The fragmentation pattern should be compared to a reference spectrum for positive identification.

Experimental Workflow

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.

Experimental Protocol

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

| Parameter | Value |

| Spectrometer | 400 MHz (or higher) NMR Spectrometer |

| Solvent | Chloroform-d (CDCl₃) |

| Temperature | 25 °C (298 K) |

| ¹H NMR | |

| Pulse Program | Standard single pulse |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| ¹³C NMR | |

| Pulse Program | Proton-decoupled single pulse |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

Data Presentation

¹H NMR Data (in CDCl₃): [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | d | 1H | Aromatic CH |

| 7.12 | s | 1H | Aromatic CH |

| 6.97 | dd | 1H | Aromatic CH |

| 2.32 | s | 3H | Ar-CH₃ |

| 1.69 | s | 4H | -CH₂-CH₂- |

| 1.29 | s | 6H | gem-dimethyl |

| 1.28 | s | 6H | gem-dimethyl |

¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| To be determined | Aromatic C |

| To be determined | Aromatic C-H |

| To be determined | Quaternary C |

| To be determined | -CH₂- |

| To be determined | -C(CH₃)₂ |

| To be determined | Ar-CH₃ |

| To be determined | -CH₃ |

¹³C NMR chemical shifts are predicted to be in the ranges of 145-120 ppm for aromatic carbons, 40-30 ppm for aliphatic carbons, and 30-20 ppm for methyl carbons. Exact values should be determined experimentally.

Logical Relationship of Analytical Methods

Caption: Relationship between analytical methods and the information they provide.

References

Application Note: HPLC Analysis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN)

Introduction

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN) is a poly-alkylated aromatic hydrocarbon.[1] Accurate and reliable quantification of PMTHN is crucial in various research and development settings, including its use as a synthetic intermediate or in formulation analysis. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and precise method for the analysis of such hydrophobic compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of PMTHN. The described protocol is designed for researchers, scientists, and professionals in drug development, providing a clear methodology for achieving high-resolution separation and quantification.

Principle of the Method

The method utilizes a reversed-phase HPLC approach, where the stationary phase is non-polar and the mobile phase is polar. PMTHN, being a hydrophobic molecule (LogP ≈ 5.78), is strongly retained by the non-polar stationary phase.[1] Elution is achieved by using a mobile phase of acetonitrile and water. The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector, as the aromatic nature of PMTHN allows for strong absorbance in the ultraviolet region.

Chromatographic Conditions